Cas no 88326-51-6 (cyclopent-3-ene-1,1-dicarboxylic acid)

cyclopent-3-ene-1,1-dicarboxylic acid structure
88326-51-6 structure
Nome del prodotto:cyclopent-3-ene-1,1-dicarboxylic acid
Numero CAS:88326-51-6
MF:C7H8O4
MW:156.136022567749
MDL:MFCD20638529
CID:732209
PubChem ID:274420

cyclopent-3-ene-1,1-dicarboxylic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-Cyclopentene-1,1-dicarboxylicacid
    • cyclopent-3-ene-1,1-dicarboxylic acid
    • NSC 120465
    • 3-cyclopentene-1,1-dicarboxylic acid
    • NSC120465
    • MFCD20638529
    • NSC-120465
    • SCHEMBL2358074
    • cyclopent-3-ene-1,1-dicarboxylicacid
    • AKOS022635435
    • 88326-51-6
    • AS-62511
    • S11594
    • DTXSID30298074
    • DB-112568
    • GSACUPQMFWTTOU-UHFFFAOYSA-N
    • MDL: MFCD20638529
    • Inchi: 1S/C7H8O4/c8-5(9)7(6(10)11)3-1-2-4-7/h1-2H,3-4H2,(H,8,9)(H,10,11)
    • Chiave InChI: GSACUPQMFWTTOU-UHFFFAOYSA-N
    • Sorrisi: O=C(C1(CC=CC1)C(O)=O)O

Proprietà calcolate

  • Massa esatta: 156.042
  • Massa monoisotopica: 156.042
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 2
  • Complessità: 205
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.5
  • Superficie polare topologica: 74.6Ų

Proprietà sperimentali

  • Densità: 1.487
  • Punto di fusione: NA
  • Punto di ebollizione: 387.8°Cat760mmHg
  • Punto di infiammabilità: 202.5°C
  • Indice di rifrazione: 1.577
  • PSA: 74.60000
  • LogP: 0.49200
  • Pressione di vapore: 0.0±1.9 mmHg at 25°C

cyclopent-3-ene-1,1-dicarboxylic acid Informazioni sulla sicurezza

cyclopent-3-ene-1,1-dicarboxylic acid Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
eNovation Chemicals LLC
D770199-1g
3-Cyclopentene-1,1-dicarboxylicacid
88326-51-6 95%
1g
$340 2024-06-07
A2B Chem LLC
AD85769-500mg
Cyclopent-3-ene-1,1-dicarboxylic acid
88326-51-6 ≥95%
500mg
$163.00 2024-04-19
eNovation Chemicals LLC
D770199-500mg
3-Cyclopentene-1,1-dicarboxylicacid
88326-51-6 95%
500mg
$220 2025-02-24
eNovation Chemicals LLC
D770199-1g
3-Cyclopentene-1,1-dicarboxylicacid
88326-51-6 95%
1g
$340 2025-02-25
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FD03157-5g
cyclopent-3-ene-1,1-dicarboxylic acid
88326-51-6 97%
5g
$1047 2023-09-07
eNovation Chemicals LLC
D770199-5g
3-Cyclopentene-1,1-dicarboxylicacid
88326-51-6 95%
5g
$990 2025-02-24
TRC
C993310-100mg
cyclopent-3-ene-1,1-dicarboxylic acid
88326-51-6
100mg
$ 230.00 2022-06-06
TRC
C993310-50mg
cyclopent-3-ene-1,1-dicarboxylic acid
88326-51-6
50mg
$ 135.00 2022-06-06
TRC
C993310-10mg
cyclopent-3-ene-1,1-dicarboxylic acid
88326-51-6
10mg
$ 50.00 2022-06-06
eNovation Chemicals LLC
D770199-500mg
3-Cyclopentene-1,1-dicarboxylicacid
88326-51-6 95%
500mg
$220 2024-06-07

cyclopent-3-ene-1,1-dicarboxylic acid Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Catalysts: (SP-5-41)-[1,3-Bis[4-(dimethylamino)-2,6-dimethylphenyl]-2-imidazolidinylidene]d… Solvents: Isopropanol ,  Water ;  rt; rt → 50 °C; 30 min, 50 °C
Riferimento
Olefin metathesis catalysts bearing a pH-responsive NHC ligand: a feasible approach to catalyst separation from RCM products
Balof, Shawna L.; et al, Dalton Transactions, 2008, (42), 5791-5799

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  70 °C
Riferimento
Design and synthesis of spiro-heterocycles by ring-closing metathesis
Kotha, Sambasivarao; et al, Indian Journal of Chemistry, 2008, (7), 1120-1134

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Lithium hydroxide ,  1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ,  Lithium hydride Solvents: Tetrahydrofuran
Riferimento
3-Cyclopentene-1-carboxylic acid
Depres, Jean-Pierre; et al, Organic Syntheses, 1998, 75, 195-200

Metodo di produzione 4

Condizioni di reazione
1.1 Catalysts: Ruthenium, dichlorobis[dicyclohexyl(tetrahydro-1,1-dioxido-2H-thiopyran-4-yl)pho… Solvents: Dichloromethane
Riferimento
Ring closing metathesis in protic media by means of a neutral and polar ruthenium benzylidene complex
Roelle, Thomas; et al, Chemical Communications (Cambridge, 2002, (10), 1070-1071

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Lithium hydride Solvents: Tetrahydrofuran ,  1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone
1.2 Reagents: Lithium hydroxide Solvents: Water
Riferimento
Process for the preparation of (±)-R-7-(benzyloxymethyl)cyclopenta-cis-[4,5][1,3]oxazolo[3,2-a]pyrimidinones as versatile precursors of carbocyclic nucleosides
, Mexico, , ,

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 15 min, 0 °C
1.2 4 h, 0 - 25 °C; 10 h, rt
2.1 Catalysts: Grubbs' catalyst Solvents: Dichloromethane ;  20 h, rt
3.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  70 °C
Riferimento
Design and synthesis of spiro-heterocycles by ring-closing metathesis
Kotha, Sambasivarao; et al, Indian Journal of Chemistry, 2008, (7), 1120-1134

Metodo di produzione 7

Condizioni di reazione
1.1 Catalysts: Grubbs' catalyst Solvents: Dichloromethane ;  20 h, rt
2.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  70 °C
Riferimento
Design and synthesis of spiro-heterocycles by ring-closing metathesis
Kotha, Sambasivarao; et al, Indian Journal of Chemistry, 2008, (7), 1120-1134

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  1 h, reflux
1.2 Reagents: Hydrogen ion
Riferimento
Acetamide Scanning around Bicyclic Thiazoles: SAR at the H3 Receptor
Denonne, Frederic; et al, ChemMedChem, 2011, 6(9), 1559-1565

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: p-Toluenesulfonic acid Catalysts: Grubbs second generation catalyst (polydimethylsiloxane-occluded) Solvents: Methanol ,  Water ;  rt; rt → 50 °C; 19 h, 50 °C
1.2 Solvents: Dichloromethane ;  > 1 h, rt
Riferimento
Occlusion of Grubbs' Catalysts in Active Membranes of Polydimethylsiloxane: Catalysis in Water and New Functional Group Selectivities
Mwangi, Martin T.; et al, Journal of the American Chemical Society, 2006, 128(45), 14434-14435

Metodo di produzione 10

Condizioni di reazione
1.1 Catalysts: Ruthenium, dichlorobis[dicyclohexyl(tetrahydro-1,1-dioxido-2H-thiopyran-4-yl)pho… Solvents: Dichloromethane
Riferimento
Ring closing metathesis in protic media by means of a neutral and polar ruthenium benzylidene complex
Roelle, Thomas; et al, Chemical Communications (Cambridge, 2002, (10), 1070-1071

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ,  Lithium hydride Solvents: Tetrahydrofuran ;  30 min, < 30 °C
1.2 Solvents: Tetrahydrofuran ;  < 30 °C; 30 °C → 40 °C; 48 h, 40 °C; 40 °C → rt
1.3 Reagents: Lithium hydroxide Solvents: Water ;  8 - 10 h, 20 - 25 °C
1.4 Reagents: Ammonium chloride Solvents: Dichloromethane ,  Water ;  rt
1.5 Reagents: Hydrochloric acid Solvents: Water ;  rt
Riferimento
Enantioselective Synthesis of Nicotinic Receptor Probe 7,8-Difluoro-1,2,3,4,5,6-hexahydro-1,5-methano-3-benzazocine
Bashore, Crystal G.; et al, Organic Letters, 2006, 8(26), 5947-5950

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Potassium oxide (KO) Solvents: Ethanol ,  Water
Riferimento
Synthesis and biological evaluation of new nucleosides targeting HCV in a replicon system
Joubert, Nicolas, 2005, , ,

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water
1.2 Reagents: Hydrochloric acid
Riferimento
A short and stereoselective synthesis of (±)-aristeromycin
Hutchison, Alan; et al, Journal of Heterocyclic Chemistry, 1989, 26(2), 451-2

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: p-Toluenesulfonic acid Catalysts: Grubbs second generation catalyst (polydimethylsiloxane-occluded) Solvents: Methanol ,  Water ;  27 h, 75 °C; cooled
1.2 Solvents: Dichloromethane ;  4 h, rt
Riferimento
Occlusion of Grubbs' Catalysts in Active Membranes of Polydimethylsiloxane: Catalysis in Water and New Functional Group Selectivities
Mwangi, Martin T.; et al, Journal of the American Chemical Society, 2006, 128(45), 14434-14435

cyclopent-3-ene-1,1-dicarboxylic acid Raw materials

cyclopent-3-ene-1,1-dicarboxylic acid Preparation Products

Fornitori consigliati
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Rhino Pharmaceutical Tech Co.,Ltd.